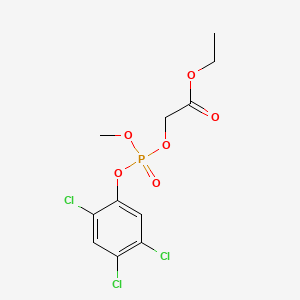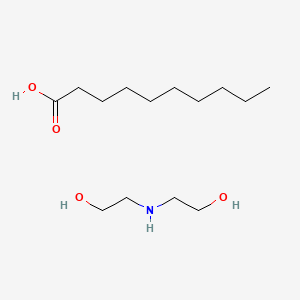
Capric acid, diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capric acid, also known as decanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂. The combination of these two compounds forms capric acid, diethanolamine salt, which is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Capric acid, diethanolamine salt can be synthesized through a neutralization reaction between capric acid and diethanolamine. The reaction typically involves mixing equimolar amounts of capric acid and diethanolamine in a solvent such as ethanol or water, followed by heating the mixture to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where capric acid and diethanolamine are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure complete reaction, and the product is separated and purified using industrial-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Capric acid, diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the salt into alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethanolamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used.
Major Products:
Oxidation: Produces carboxylic acids and amides.
Reduction: Produces alcohols and amines.
Substitution: Produces substituted amines and esters.
Scientific Research Applications
Capric acid, diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid research.
Industry: Utilized in the production of cosmetics, detergents, and personal care products due to its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of capric acid, diethanolamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of various enzymes and receptors, such as peroxisome proliferator-activated receptors (PPARs) and AMPA receptors . It also affects the fluidity and permeability of cellular membranes, enhancing the absorption and bioavailability of other compounds.
Comparison with Similar Compounds
Nonanoic acid: A saturated fatty acid with one less carbon atom than capric acid.
Undecanoic acid: A saturated fatty acid with one more carbon atom than capric acid.
Decanol: The alcohol derivative of decanoic acid.
Decanal: The aldehyde derivative of decanoic acid.
Uniqueness: Capric acid, diethanolamine salt is unique due to its combination of a fatty acid and an amine, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it an effective emulsifying agent and enhances its solubility in various solvents, making it versatile for use in different applications.
Properties
CAS No. |
64601-14-5 |
|---|---|
Molecular Formula |
C14H31NO4 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
decanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;6-3-1-5-2-4-7/h2-9H2,1H3,(H,11,12);5-7H,1-4H2 |
InChI Key |
ZCNCBFKBQRZZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

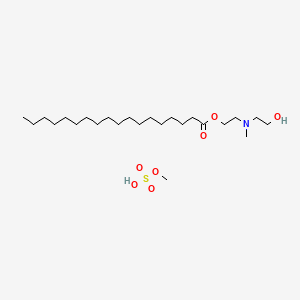
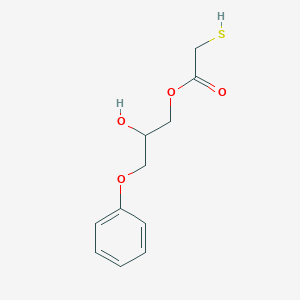
![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
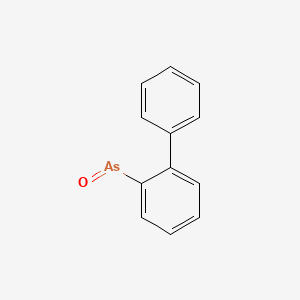
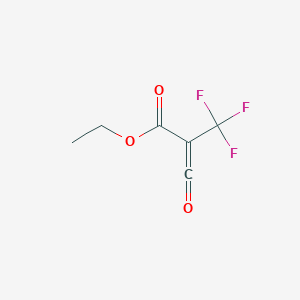
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
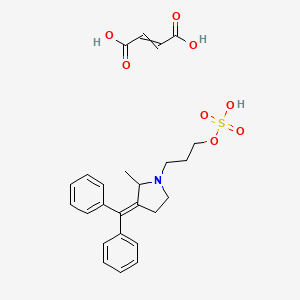
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)



